N'-Hydroxy-4-methylbenzenecarboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Hydroxy-4-methylbenzenecarboximidamide can be synthesized through the reaction of p-tolunitrile with hydroxylamine . The reaction typically involves the use of a solvent such as acetonitrile and a base like triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of N’-Hydroxy-4-methylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-Hydroxy-4-methylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N’-Hydroxy-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Hydroxy-4-methoxybenzenecarboximidamide
- N-Hydroxy-4-chlorobenzenecarboximidamide
- N-Hydroxy-4-nitrobenzenecarboximidamide
Comparison: N’-Hydroxy-4-methylbenzenecarboximidamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Biological Activity
N'-Hydroxy-4-methylbenzenecarboximidamide, a compound with the molecular formula C8H10N2O, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by relevant data tables and case studies.
- Molecular Weight : 150.18 g/mol
- Melting Point : 136 - 137 °C
- Solubility : Not extensively documented; however, low solubility may affect biological activity.
- CAS Number : 19227-13-5
Antiproliferative Activity
This compound has shown promising antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different derivatives of related compounds, indicating their effectiveness in inhibiting cell proliferation.
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound 10 | HCT116 | 2.2 - 4.4 | Most potent among tested compounds |
Compound 11 | MCF-7 | 1.2 | Selective activity against breast cancer cells |
Compound 12 | HEK293 | 5.3 | Moderate activity observed |
These findings suggest that modifications to the chemical structure can significantly influence the biological activity of related compounds. For instance, derivatives with hydroxyl and methoxy groups exhibited enhanced antiproliferative effects compared to their counterparts without such modifications .
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated, particularly against Gram-positive bacteria. A notable study indicated that certain derivatives displayed selective antibacterial activity:
Derivative | Bacterial Strain | MIC (µM) | Activity Type |
---|---|---|---|
Compound 8 | E. faecalis | 8 | Strong antibacterial |
Compound 37 | S. aureus | 16 | Moderate antibacterial |
Compound 36 | E. coli | 32 | Weak antibacterial |
The results show that the compound's structural features play a critical role in its interaction with bacterial targets, leading to varied levels of efficacy against different strains .
Antioxidative Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Research indicates that some derivatives exhibit antioxidative properties that can reduce reactive oxygen species (ROS) levels in vitro:
Compound | Test Method | Result |
---|---|---|
Compound 10 | ABTS Assay | Significant reduction in ROS |
Compound 36 | DPPH Assay | Moderate antioxidant activity |
While some derivatives showed promising antioxidative effects, it was noted that these activities did not correlate directly with antiproliferative actions, suggesting distinct mechanisms of action .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Antiproliferative Mechanisms : A study demonstrated that specific structural modifications could enhance selectivity towards cancer cell lines while minimizing effects on normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Antibacterial Mechanisms : Research into the mechanisms by which these compounds exert antibacterial effects revealed interactions with bacterial cell membranes and inhibition of vital metabolic pathways .
- Oxidative Stress Studies : Investigations into how these compounds modulate oxidative stress responses in cells indicated potential therapeutic applications in conditions characterized by oxidative damage .
Properties
CAS No. |
19227-13-5 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N'-hydroxy-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI Key |
NKJXMLIWSJATEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NO)N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)N |
Appearance |
Assay:≥98%A crystalline solid |
Pictograms |
Irritant |
Synonyms |
p-Toylamideoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N'-Hydroxy-4-methylbenzenecarboximidamide and how do these influence its crystal structure?
A1: this compound (also known as 4-Methylbenzamide oxime) is a derivative of benzonitrile. [] The molecule features a benzamide group with a methyl substituent at the para position and a hydroxyimino group attached to the carbonyl carbon. A key characteristic of this compound is its ability to form hydrogen bonds. Intramolecular N—H⋯O hydrogen bonds exist within the molecule itself. [] Additionally, intermolecular hydrogen bonding, specifically N—H⋯O and O—H⋯N interactions, significantly influence the crystal packing. This compound crystallizes with two molecules per asymmetric unit. []
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